molecular formula C13H18FNO2 B1465350 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol CAS No. 1181747-85-2

1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol

Cat. No.: B1465350
CAS No.: 1181747-85-2
M. Wt: 239.29 g/mol
InChI Key: AXMFULYUSQYLLO-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products. The presence of the fluorophenoxy group in this compound enhances its chemical properties, making it a valuable molecule in pharmaceutical research and development.

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines . The pharmaceutical applications of synthetic and natural piperidines are also a significant area of research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with piperidin-4-ol under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of new compounds with different substituents replacing the fluorophenoxy group.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine: A similar compound with an amine group instead of a hydroxyl group.

    1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-one: A ketone derivative of the compound.

    1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-thiol: A thiol derivative with a sulfur-containing group.

Uniqueness

1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol is unique due to the presence of both the fluorophenoxy and piperidin-4-ol moieties, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c14-11-1-3-13(4-2-11)17-10-9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFULYUSQYLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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